molecular formula C6H3FO4 B13421906 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid CAS No. 279689-05-3

4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid

Cat. No.: B13421906
CAS No.: 279689-05-3
M. Wt: 158.08 g/mol
InChI Key: TVDHCTBVVVIUOR-UHFFFAOYSA-N
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Description

4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid is a heterocyclic compound with a pyran ring structure It is characterized by the presence of a fluorine atom at the 4-position, a keto group at the 2-position, and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For example, starting from mucic acid, sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate can be prepared in a one-pot synthesis with a yield of about 74%. This intermediate can then be transformed into the acid and subsequently into ethyl ester derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, alcohols, and carboxylate esters. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The compound’s structure allows it to participate in various biochemical reactions, making it a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and potential applications. This fluorine substitution enhances the compound’s stability and ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

279689-05-3

Molecular Formula

C6H3FO4

Molecular Weight

158.08 g/mol

IUPAC Name

4-fluoro-6-oxopyran-2-carboxylic acid

InChI

InChI=1S/C6H3FO4/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H,9,10)

InChI Key

TVDHCTBVVVIUOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)F

Origin of Product

United States

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